molecular formula C7H8ClNO2S B15156995 (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

Cat. No.: B15156995
M. Wt: 205.66 g/mol
InChI Key: XQEDKUDVLNCBIW-RXMQYKEDSA-N
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Description

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated peptide synthesizers for the amino acid coupling step.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrothiophene derivatives

    Substitution: Amino or thiol-substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or bromine .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

XQEDKUDVLNCBIW-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1Cl)C[C@H](C(=O)O)N

Canonical SMILES

C1=CSC(=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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